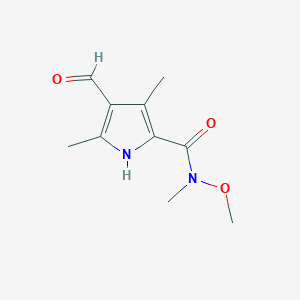![molecular formula C22H18BrNO3 B14195835 4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde CAS No. 915214-23-2](/img/structure/B14195835.png)
4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde is an organic compound with the molecular formula C20H14BrNO2. It is a white to pale yellow solid at room temperature and is known for its aromatic properties and volatility. This compound is soluble in organic solvents such as ether and chloroform .
Métodos De Preparación
The synthesis of 4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde typically involves organic synthesis reactions. One common method includes the reaction of 4-bromophenylamine with 4-formylphenylboronic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the bromine atom is replaced by other nucleophiles.
Aldol Reaction: The aldehyde groups in the compound can participate in aldol reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials[][4].
Mecanismo De Acción
The mechanism of action of 4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde involves its interaction with specific molecular targets. The bromine atom and aldehyde groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its action depend on the specific context of its use, such as in chemical synthesis or biological interactions .
Comparación Con Compuestos Similares
4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde can be compared with other similar compounds such as:
4,4’-{[4-(2-Chloroethoxy)phenyl]azanediyl}dibenzaldehyde: Similar structure but with a chlorine atom instead of bromine.
4,4’-{[4-(2-Fluoroethoxy)phenyl]azanediyl}dibenzaldehyde: Similar structure but with a fluorine atom instead of bromine.
4,4’-{[4-(2-Iodoethoxy)phenyl]azanediyl}dibenzaldehyde: Similar structure but with an iodine atom instead of bromine.
The uniqueness of 4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde lies in its specific reactivity due to the presence of the bromine atom, which can influence its chemical behavior and interactions .
Propiedades
Número CAS |
915214-23-2 |
|---|---|
Fórmula molecular |
C22H18BrNO3 |
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
4-(N-[4-(2-bromoethoxy)phenyl]-4-formylanilino)benzaldehyde |
InChI |
InChI=1S/C22H18BrNO3/c23-13-14-27-22-11-9-21(10-12-22)24(19-5-1-17(15-25)2-6-19)20-7-3-18(16-26)4-8-20/h1-12,15-16H,13-14H2 |
Clave InChI |
ODZWXRXEYQZLFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)OCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


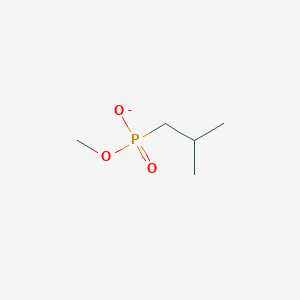
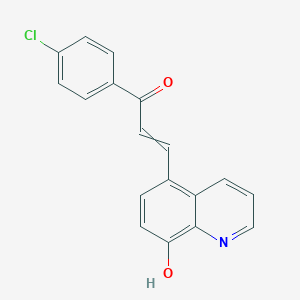
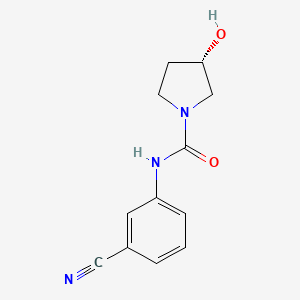
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14195772.png)
![(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14195773.png)
![4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195777.png)
![N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine](/img/structure/B14195783.png)
![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14195790.png)
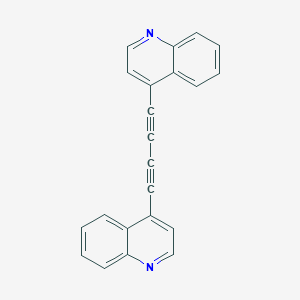
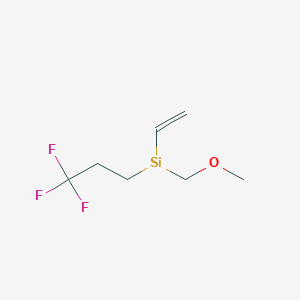
![Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl-](/img/structure/B14195815.png)
![2,6-Bis[(triphenylmethyl)amino]heptanedinitrile](/img/structure/B14195830.png)
